![molecular formula C25H24N4O3S B2916162 N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879920-97-5](/img/structure/B2916162.png)
N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enhanced Reductive Cleavage of Aromatic Carboxamides
Studies have shown that aromatic and heteroaromatic N-benzyl carboxamides derived from compounds like pyridine, pyrazine, and quinoline undergo facilitated reduction. The tert-butyl acylcarbamates derived from these compounds exhibit regiospecific cleavage of their C(O)-N bonds under mild reductive conditions. This process yields Boc-protected (benzyl)amine in high yields, highlighting the potential of these compounds in synthetic organic chemistry for creating protected amine derivatives with efficiency and selectivity Ragnarsson et al., 2001.
Polymorphism in Dicarboxylic Acids
Dicarboxylic acids derived from pyridine and quinoline, when interacting with solvents like pyridine, exhibit polymorphism due to differences in hydrogen bond interactions. This polymorphism is crucial for understanding the crystalline structures of these compounds and their potential applications in material science and pharmaceuticals Singh & Baruah, 2009.
Metal Coordination and Catalysis
Compounds containing pyridine and quinoline structures, particularly those with carboxamide groups, have been explored for their ability to coordinate with metal ions such as Mn(II) and Fe(II). These complexes are investigated for their potential use in targeted delivery systems, such as for nitric oxide (NO) to biological sites, showcasing the role of these compounds in developing novel therapeutic agents Yang et al., 2017.
Synthesis of Novel Heterocycles
The synthesis of new heterocyclic compounds attached to pyridinecarboxamide moieties has shown a range of potential biological activities. These compounds include pyridine, quinoline, coumarin, bipyridine, and pyrimidine derivatives, indicating the versatility of N-[4-(tert-butylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide as a precursor in synthesizing diverse bioactive molecules with potential applications in medicinal chemistry and drug development Nabila et al., 2017.
Antiproliferative Activity
Compounds derived from this compound have been assessed for their antiproliferative activities against various human cancer cell lines. These studies highlight the potential of such compounds in cancer therapy, particularly in inducing apoptotic cell death and inhibiting cell proliferation in liver, breast, and colon carcinoma cell lines Şeyma Cankara Pirol et al., 2014.
Propriétés
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-25(2,3)29-33(31,32)19-10-8-18(9-11-19)27-24(30)21-16-23(17-12-14-26-15-13-17)28-22-7-5-4-6-20(21)22/h4-16,29H,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDCSBYTKAVEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)
![2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2916084.png)
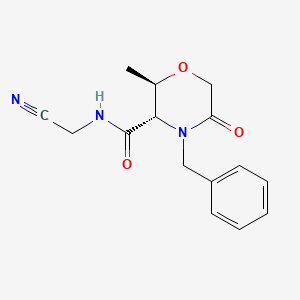
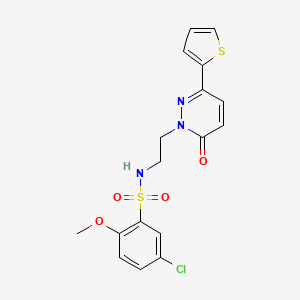
![5-ethyl-N-(3-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916088.png)
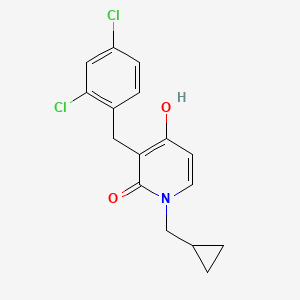

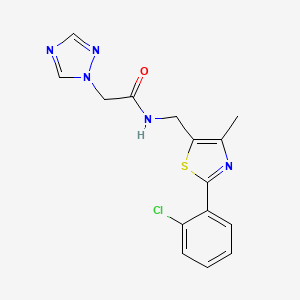
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)
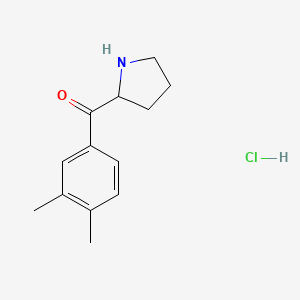

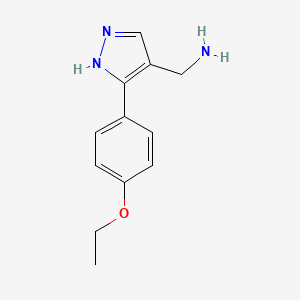
![2-(4-chlorophenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2916102.png)
